molecular formula C28H23N3OS B2607577 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide CAS No. 863594-27-8

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide

Cat. No. B2607577
CAS RN: 863594-27-8
M. Wt: 449.57
InChI Key: KLAXLLJIHDUYEL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Compound 19a has been evaluated for its enzymatic activity. Notably, it exhibits potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . The IC50 value for Compound 19a is an impressive 3.6 nM . Further structure-activity relationship (SAR) studies reveal that the sulfonamide functionality and the pyridyl attachment play crucial roles in PI3K inhibition.

Future Directions

: Xia, L., Zhang, Y., Zhang, J., Lin, S., Zhang, K., Tian, H., Dong, Y., & Xu, H. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. DOI: 10.3390/molecules25204630

properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3OS/c1-19-14-15-22(27-31-24-13-8-16-29-28(24)33-27)17-25(19)30-26(32)18-23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,23H,18H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAXLLJIHDUYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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